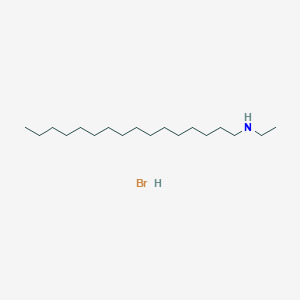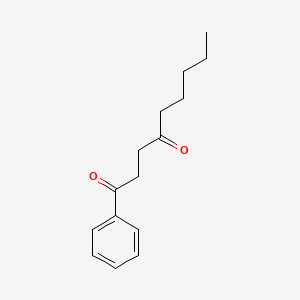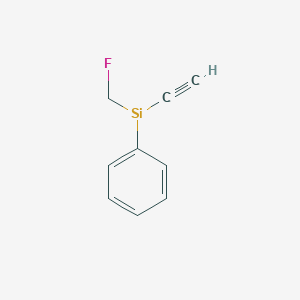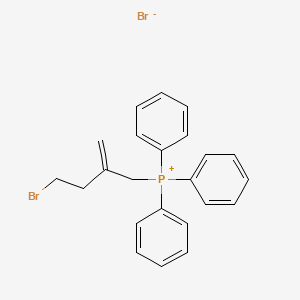![molecular formula C33H32Cl4N2O9 B14300863 N,N,N',N'-Tetrakis{[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl}urea CAS No. 116584-25-9](/img/structure/B14300863.png)
N,N,N',N'-Tetrakis{[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N’,N’-Tetrakis{[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl}urea is a complex organic compound characterized by the presence of multiple hydroxyl and chloro groups attached to a phenyl ring, which is further linked to a urea core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetrakis{[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl}urea typically involves the reaction of 5-chloro-2-hydroxy-3-(hydroxymethyl)benzaldehyde with urea under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and final synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N,N’,N’-Tetrakis{[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., ammonia). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carbonyl compounds, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
N,N,N’,N’-Tetrakis{[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl}urea has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N,N’,N’-Tetrakis{[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl}urea involves its interaction with specific molecular targets and pathways. The hydroxyl and chloro groups play a crucial role in its reactivity and binding affinity. The compound may exert its effects through various mechanisms, such as:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetrakis{[5-bromo-2-hydroxy-3-(hydroxymethyl)phenyl]methyl}urea: Similar structure but with bromo groups instead of chloro groups.
N,N,N’,N’-Tetrakis{[5-fluoro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl}urea: Similar structure but with fluoro groups instead of chloro groups.
Uniqueness
N,N,N’,N’-Tetrakis{[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl}urea is unique due to the presence of chloro groups, which impart distinct chemical properties and reactivity. The combination of hydroxyl and chloro groups enhances its potential for diverse applications in various fields.
Properties
CAS No. |
116584-25-9 |
|---|---|
Molecular Formula |
C33H32Cl4N2O9 |
Molecular Weight |
742.4 g/mol |
IUPAC Name |
1,1,3,3-tetrakis[[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl]urea |
InChI |
InChI=1S/C33H32Cl4N2O9/c34-25-1-17(29(44)21(5-25)13-40)9-38(10-18-2-26(35)6-22(14-41)30(18)45)33(48)39(11-19-3-27(36)7-23(15-42)31(19)46)12-20-4-28(37)8-24(16-43)32(20)47/h1-8,40-47H,9-16H2 |
InChI Key |
MINGQLSBCJBEBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CN(CC2=C(C(=CC(=C2)Cl)CO)O)C(=O)N(CC3=C(C(=CC(=C3)Cl)CO)O)CC4=C(C(=CC(=C4)Cl)CO)O)O)CO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Diethylcarbamothioyl)sulfanyl]ethyl acetate](/img/structure/B14300780.png)
![3-[(2,2-Dicyano-1-phenylethenyl)amino]but-2-enoic acid](/img/structure/B14300782.png)

![1,5,11-Trimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14300790.png)
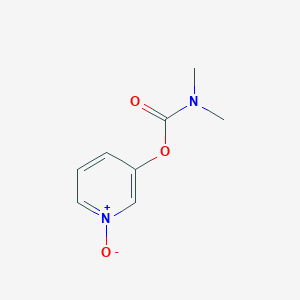
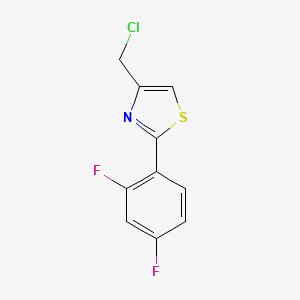
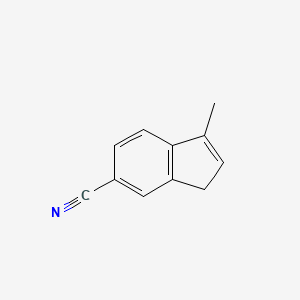
![4-[4-(Decyloxy)phenyl]-2-methylbut-3-YN-2-OL](/img/structure/B14300809.png)
![Methyl 4-[2-(4-oxocyclohexyl)ethyl]benzoate](/img/structure/B14300828.png)
